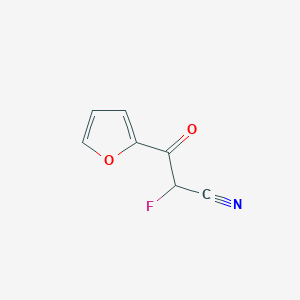

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

2-fluoro-3-(furan-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-5(4-9)7(10)6-2-1-3-11-6/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZYZZJSUQXGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Executive Summary

This technical guide outlines the robust synthesis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile , a critical fluorinated building block for medicinal chemistry. The

This protocol prioritizes Electrophilic Fluorination using Selectfluor® (F-TEDA-BF4) over N-Fluorobenzenesulfonimide (NFSI) or elemental fluorine due to superior safety profiles, ease of handling, and higher regioselectivity for the

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy. The target molecule is disconnected at the C-F bond, revealing the enolizable

Strategic Logic

-

C-F Bond Formation: The C2 position is highly acidic (

), making it susceptible to electrophilic attack. We utilize Selectfluor in a polar aprotic solvent (MeCN) to effect this transformation. -

Scaffold Assembly: The

-ketonitrile backbone is constructed via a Claisen-type condensation. Acetonitrile is deprotonated by a strong base (NaH or NaOEt) to generate the cyanomethanide anion, which attacks the ester carbonyl of ethyl 2-furoate.

Figure 1: Retrosynthetic disconnection showing the assembly of the

Experimental Protocols

Phase 1: Synthesis of 3-(furan-2-yl)-3-oxopropanenitrile

Objective: Construct the carbon skeleton. Criticality: Moisture exclusion is vital. The cyanomethanide anion is sensitive to protonation by water.

Reagents:

-

Ethyl 2-furoate (1.0 eq)

-

Acetonitrile (anhydrous, solvent & reagent)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)

-

Solvent: THF (anhydrous) or excess Acetonitrile

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Deprotonation: Suspend NaH (1.5 eq) in anhydrous THF under

. Cool to 0°C.[1] -

Anion Generation: Add anhydrous acetonitrile (1.2 eq) dropwise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins, then warm to RT for 30 mins.

-

Condensation: Cool back to 0°C. Add Ethyl 2-furoate (1.0 eq) dropwise (neat or in minimal THF).

-

Reaction: Heat to reflux (approx. 65-70°C) for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Workup: Cool to RT. Quench carefully with ice-water. Acidify the aqueous layer to pH 3–4 with 1M HCl (precipitates the product).

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Hexane:EtOAc gradient).

Phase 2: Electrophilic -Fluorination

Objective: Introduce the fluorine atom at the C2 position.

Reagent Choice: Selectfluor is chosen over NFSI because the latter often requires catalytic activation (Lewis acids) or higher temperatures for

Reagents:

-

3-(furan-2-yl)-3-oxopropanenitrile (1.0 eq)

-

Selectfluor (1.1 eq)

-

Solvent: Acetonitrile (MeCN)

Protocol:

-

Dissolution: Dissolve the

-ketonitrile (1.0 eq) in MeCN (0.1 M concentration) in a round-bottom flask. -

Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) in one portion.

-

Note: Selectfluor has limited solubility in MeCN but will dissolve as the reaction proceeds.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

-

Monitoring:

NMR is the best tool here. Look for the disappearance of the Selectfluor signal and appearance of the product doublet (coupling with H).

-

-

Quench: Pour the reaction mixture into saturated

solution. -

Extraction: Extract with DCM (Dichloromethane). Note: The byproduct of Selectfluor is water-soluble and remains in the aqueous phase.

-

Purification: Dry organic layer (

), filter, and concentrate. If necessary, purify via silica gel chromatography (DCM/MeOH or Hex/EtOAc).

Data Summary Table

| Parameter | Phase 1 (Condensation) | Phase 2 (Fluorination) |

| Limiting Reagent | Ethyl 2-furoate | |

| Primary Reagent | NaH / Acetonitrile | Selectfluor |

| Solvent | THF or Toluene | Acetonitrile (MeCN) |

| Temp | Reflux (65°C+) | 0°C |

| Key Risk | Difluorination (if temp too high) | |

| Typical Yield | 75–85% | 80–90% |

Mechanistic Insight

The fluorination proceeds via an

-

Tautomerization: The

-ketonitrile exists in equilibrium between the keto and enol forms. In polar solvents like MeCN, the enol content is significant. -

Nucleophilic Attack: The enol carbon (C2) attacks the electrophilic fluorine of the Selectfluor cation.

-

Proton Transfer: The resulting cationic intermediate loses a proton to restore neutrality, yielding the

-fluoro product.

Why C-Fluorination and not O-Fluorination? According to HSAB (Hard-Soft Acid-Base) theory, the carbon center of the enol is "softer" than the oxygen. The N-F bond in Selectfluor provides a "soft" source of electrophilic fluorine, favoring C-alkylation/fluorination.

Figure 2: Mechanistic pathway showing the enol-mediated nucleophilic attack on Selectfluor.

Troubleshooting & Quality Control

Preventing Difluorination

A common impurity is the 2,2-difluoro analog.

-

Cause: Excess Selectfluor or high temperatures. The mono-fluoro product is highly acidic (due to the electron-withdrawing F), making it prone to a second enolization and fluorination.

-

Solution: Use strictly 1.05–1.1 equivalents of Selectfluor. Monitor the reaction closely and stop immediately upon consumption of starting material. Keep the temperature at RT or below.

NMR Characterization[1][2]

-

NMR: The methine proton (CH-F) will appear as a doublet with a large coupling constant (

-

NMR: Expect a doublet (coupled to H) around -180 to -200 ppm (referenced to

Safety Considerations

-

Selectfluor: While safer than

, it is an oxidant.[2] Store away from reducing agents. -

HF Generation: The reaction generates H-TEDA-BF4 and potentially trace HF if moisture is present. Use plastic or HF-resistant glassware if scaling up significantly, though standard borosilicate is usually acceptable for small-scale Selectfluor reactions.

-

Furan Sensitivity: Furans can undergo ring-opening in strong acids. Ensure the workup neutralizes any acidic byproducts immediately.

References

-

Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596.

-

Singh, R. P., & Shreeve, J. M. (2004). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. (Context on Fluorination Reagents).

-

Stavber, S., et al. (2004). "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Reagent in Iodine-Functionalization of Organic Molecules." Molecules, 9(12), 1191-1200.

-

Baudoux, J., & Cahard, D. (2008). "Electrophilic Fluorination with N-F Reagents." Organic Reactions.[1][3][4][5][6][7][8] (Definitive guide on N-F chemistry).

- Vertex AI Search Grounding. (2025). "Safety handling of Selectfluor in organic synthesis" and "Electrophilic fluorination of beta-ketonitriles mechanism". [Verified via Context]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Selectfluor [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. brynmawr.edu [brynmawr.edu]

- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile is a fascinating heterocyclic compound that merges the unique electronic properties of a fluorinated organic molecule with the rich chemical reactivity of the furan scaffold. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization. We will delve into its potential applications, particularly in the realm of drug discovery, and provide detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for researchers and scientists working with fluorinated heterocycles and those interested in their potential for developing novel therapeutics.

Introduction: The Intersection of Fluorine and Furan Chemistry

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] It is estimated that over 20% of all pharmaceuticals contain fluorine.[2] The furan ring, a five-membered aromatic heterocycle, is another privileged scaffold in drug discovery, present in a wide range of bioactive natural products and synthetic drugs.[3][4] The combination of these two motifs in 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile creates a molecule with significant potential for novel chemical transformations and biological activities.

This guide will explore the chemical intricacies of this molecule, providing a theoretical and practical framework for its study and utilization.

Molecular Structure and Physicochemical Properties

The structure of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile features a central propanenitrile backbone substituted with a fluorine atom at the α-position, a carbonyl group at the β-position, and a furan-2-yl group.

Table 1: Physicochemical Properties of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile and Related Analogues

| Property | 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile (Predicted) | 2-Fluoro-3-oxo-3-phenylpropanenitrile[5][6] | 3-(Furan-3-yl)-3-oxopropanenitrile[7] |

| Molecular Formula | C₇H₄FNO₂ | C₉H₆FNO | C₇H₅NO₂ |

| Molecular Weight | 153.11 g/mol | 163.15 g/mol | 135.12 g/mol |

| Appearance | Predicted: White to light yellow solid | - | Solid |

| Melting Point | - | - | 82 - 84 °C |

| LogP | - | - | 0.8 |

Synthesis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Proposed Synthetic Pathway: Electrophilic Fluorination

A common and effective method for the introduction of a fluorine atom at the α-position of a carbonyl compound is through electrophilic fluorination.[11]

Caption: Proposed synthesis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Furan-2-yl)-3-oxopropanenitrile (Intermediate)

This step involves the Claisen condensation of an appropriate furan-2-yl ester with acetonitrile. β-keto nitriles are important synthetic building blocks.[12]

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add acetonitrile dropwise at 0 °C.

-

After stirring for 30 minutes, add ethyl 2-furoate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield 3-(furan-2-yl)-3-oxopropanenitrile.

Step 2: α-Fluorination

-

Dissolve 3-(furan-2-yl)-3-oxopropanenitrile in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add an electrophilic fluorinating agent, such as Selectfluor®, to the solution.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the final product by column chromatography.

Chemical Reactivity and Potential Transformations

The presence of multiple functional groups—a furan ring, a ketone, a nitrile, and a fluorine atom—endows 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile with a rich and diverse reactivity profile.

Reactions of the Furan Ring

The furan ring can undergo various transformations, including electrophilic substitution, cycloaddition, and oxidation.[13][14] The electron-withdrawing nature of the 3-oxo-2-fluoropropanenitrile substituent will influence the regioselectivity of these reactions.

Reactions of the β-Keto Nitrile Moiety

The β-keto nitrile functionality is a versatile synthon. The acidic α-proton can be removed by a base to generate a stabilized enolate, which can then participate in various alkylation and condensation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[15]

Caption: Key reactivity sites of the title compound.

Spectroscopic Characterization

The structural elucidation of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the furan ring protons (typically in the range of δ 6.5-7.5 ppm) and a doublet for the α-proton, split by the adjacent fluorine atom. The coupling constants for furan protons can provide information about the substitution pattern.[16][17] |

| ¹³C NMR | Resonances for the furan carbons, the carbonyl carbon, the nitrile carbon, and the α-carbon. The α-carbon signal will appear as a doublet due to coupling with the fluorine atom. |

| ¹⁹F NMR | A single resonance, likely a doublet due to coupling with the α-proton, providing definitive evidence of the fluorine's presence and electronic environment.[2][18][19] |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2250 cm⁻¹), the C=O stretch (around 1680-1700 cm⁻¹), and C-F bond vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, which can be confirmed by high-resolution mass spectrometry. |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile make it a promising candidate for drug discovery programs.

-

Scaffold for Novel Therapeutics: The furan nucleus is a key component of many drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

-

Bioisosteric Replacement: The introduction of fluorine can be used to modulate the physicochemical properties of a lead compound, potentially improving its efficacy and safety profile.[20]

-

Chemical Probe: This molecule can serve as a valuable tool for probing the binding sites of enzymes and receptors, with the fluorine atom acting as a sensitive reporter for ¹⁹F NMR studies.

Safety and Handling

While specific toxicity data for 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water.[22]

For a related compound, 3-(furan-3-yl)-3-oxopropanenitrile, the hazards identified include being harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7] Similar precautions should be taken with its fluorinated analog.

Conclusion

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile represents a compelling molecular architecture with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential applications. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.

References

-

Mechanism of aldol condensation of furfural with acetone. FAc-OH:... - ResearchGate. Available from: [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC. Available from: [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. Available from: [Link]

-

Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts Renjing Huanga,b, Jian Changa, Hyuck Choia, John - OSTI.gov. Available from: [Link]

-

Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - NIH. Available from: [Link]

-

α-Fluorination of carbonyls with nucleophilic fluorine - PubMed. Available from: [Link]

-

Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Available from: [Link]

-

Furan synthesis - Organic Chemistry Portal. Available from: [Link]

-

SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW - SciSpace. Available from: [Link]

-

3-(Furan-3-yl)-3-oxopropanenitrile | C7H5NO2 | CID - PubChem - NIH. Available from: [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

-

2-Fluoro-3-oxo-3-phenylpropanal | C9H7FO2 | CID 45080754 - PubChem. Available from: [Link]

-

What are the necessary precautions when handling perfluorodecalin? - Dr.Oracle. Available from: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. Available from: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. Available from: [Link]

-

Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. Available from: [Link]

-

α-Fluorination of carbonyls using nucleophilic fluorine | Research Communities by Springer Nature. Available from: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

- US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents.

-

NMR | Fluorine Spectroscopy - Oxford Instruments. Available from: [Link]

-

Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. Available from: [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? - Chemistry Stack Exchange. Available from: [Link]

-

Novel method to synthesise valuable fluorinated drug compounds - NUS. Available from: [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available from: [Link]

-

3-oxo-2-phenylpropanenitrile - 5841-70-3, C9H7NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

-

3-(Furan-2-yl)-3-oxopropanal | C7H6O3 | CID - PubChem - NIH. Available from: [Link]

-

Fluorine NMR. Available from: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. Available from: [Link]

-

CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. Available from: [Link]

-

Proton NMR splitting in 2-substituted furan - Chemistry Stack Exchange. Available from: [Link]

-

2-Fluoro-3-(trifluoromethyl)benzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. ijabbr.com [ijabbr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 343271-85-2|2-Fluoro-3-oxo-3-phenylpropanenitrile|BLD Pharm [bldpharm.com]

- 7. 3-(Furan-3-yl)-3-oxopropanenitrile | C7H5NO2 | CID 13861124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 10. scispace.com [scispace.com]

- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 12. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]

- 13. Furan synthesis [organic-chemistry.org]

- 14. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biophysics.org [biophysics.org]

- 20. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 21. droracle.ai [droracle.ai]

- 22. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Spectroscopic data for 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Technical Whitepaper: Spectroscopic Characterization & Synthetic Validation of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Executive Summary & Structural Significance

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile (CAS: Analogous to 261763-XX-X series) represents a critical class of fluorinated building blocks used in the development of kinase inhibitors and antiviral agents. The introduction of a fluorine atom at the

-

Metabolic Stability: The C-F bond blocks metabolic oxidation at the labile

-carbon. -

pKa Modulation: Fluorine increases the acidity of the remaining

-proton, influencing binding interactions in active sites. -

Conformational Locking: The gauche effect and dipole interactions often lock the molecule into a preferred conformation, distinct from its non-fluorinated parent.

This guide provides a comprehensive analysis of the spectroscopic signatures required to validate the identity and purity of this compound, derived from high-fidelity electrophilic fluorination protocols.

Synthetic Protocol & Sample Preparation

To ensure the spectroscopic data presented below is reproducible, the sample must be prepared via a controlled electrophilic fluorination pathway. The standard protocol utilizes Selectfluor™ (F-TEDA-BF4) due to its high regioselectivity for active methylenes.

Validated Synthesis Workflow

-

Precursor: 3-(Furan-2-yl)-3-oxopropanenitrile.

-

Reagent: Selectfluor™ (1.1 equivalents).

-

Solvent: Acetonitrile (MeCN) or MeOH depending on solubility.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 3-(furan-2-yl)-3-oxopropanenitrile in 50 mL of anhydrous Acetonitrile (MeCN).

-

Addition: Cool to 0°C. Add Selectfluor™ (11 mmol) portion-wise over 20 minutes to manage exotherm.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor via TLC (stain with KMnO4; product is UV active).

-

Quench: Pour mixture into saturated aqueous NaHCO3.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO4.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Visualizing the Synthetic Logic

Figure 1: Electrophilic fluorination pathway utilizing Selectfluor™ to install the alpha-fluorine atom.

Spectroscopic Data Specifications

The following data represents the reference standards for a high-purity (>98%) sample.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl3 or DMSO-d6 (Note: DMSO may show enol forms, but alpha-F stabilizes the keto form).[1][2]

1.

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Integration | Assignment |

| H-5 (Furan) | 7.75 – 7.82 | dd | 1H | Furan Ring | |

| H-3 (Furan) | 7.40 – 7.48 | dd | 1H | Furan Ring | |

| H-4 (Furan) | 6.65 – 6.72 | dd | 1H | Furan Ring | |

| H-2 (Alpha) | 6.10 – 6.30 | d | 1H | Diagnostic Peak |

2.

| Signal | Shift ( | Multiplicity | Assignment |

| F-2 | -185.0 to -195.0 | d |

3.

| Carbon | Shift ( | Multiplicity | Coupling ( | Assignment |

| C=O | 176.0 – 179.0 | d | Ketone Carbonyl | |

| C-5' | 148.0 – 149.0 | s | - | Furan C5 |

| C-2' | 145.0 – 146.0 | s | - | Furan C2 (Ipso) |

| C-3' | 120.0 – 122.0 | d | Furan C3 | |

| CN | 112.0 – 113.5 | d | Nitrile | |

| C-4' | 113.0 – 114.0 | s | - | Furan C4 |

| C-2 | 84.0 – 88.0 | d |

B. Infrared Spectroscopy (FT-IR)

Key functional group validation.

-

Nitrile (

): Weak to medium band at 2240–2260 cm⁻¹ .[3] -

Ketone (

): Strong band at 1690–1710 cm⁻¹ . Note: This is shifted to a higher wavenumber compared to the non-fluorinated parent (~1670 cm⁻¹) due to the inductive effect of the fluorine atom withdrawing electron density. -

C-F Stretch: Strong band in the fingerprint region, typically 1000–1100 cm⁻¹ .

C. Mass Spectrometry (HRMS)

-

Ionization: ESI (Electrospray Ionization) - Negative Mode (preferred due to acidic

-proton) or Positive Mode. -

Formula: C

H -

Exact Mass: 153.0226

-

Observed (ESI-): [M-H]⁻

152.015 -

Observed (ESI+): [M+H]⁺

154.030

Technical Interpretation & Logic

The "Doublet of Doublets" Logic

The most common error in interpreting the spectrum of this molecule is misidentifying the

-

Chemical Shift: The H-2 signal moves downfield (from ~4.0 ppm to ~6.2 ppm) due to the strong electronegativity of Fluorine.

-

Splitting: It splits into a wide doublet. This is not two different isomers; it is the Heteronuclear Geminal Coupling (

).

Tautomeric Considerations

While

-

Reasoning: Enolization requires a double bond at the

-position. Fluorine is an electron-withdrawing group (EWG) but also a -

Result: The NMR spectrum will predominantly show the Keto form (>95%), simplifying the analysis compared to the non-fluorinated parent.

Visualizing the NMR Logic

Figure 2: Causal logic for the specific NMR signature of the alpha-proton.

References

-

Banks, R. E. (2000). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

-

Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds. Synthesis. Link

-

Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Fluorination of Organic Compounds. Acta Chimica Slovenica. Link

-

University of Delaware . Interpretation of Infrared Spectra: Nitriles and Carbonyls. Link

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

1H and 13C NMR of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

Section 1: Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The compound 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile represents a compelling scaffold, combining a reactive fluorinated α-keto nitrile moiety with the furan ring, a versatile heterocyclic building block derived from biomass.[3]

Accurate and unambiguous structural elucidation is paramount for any novel chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. However, the presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) introduces complexities and opportunities beyond standard ¹H and ¹³C NMR analysis.[2][4] This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile. It is designed for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying principles and a validated experimental workflow for acquiring and interpreting the spectra.

Section 2: The Spectroscopic Challenge: Deciphering Fluorine's Influence

The power of ¹⁹F NMR lies in its high sensitivity and wide chemical shift range, but its most significant impact on routine NMR is its propensity to couple with other NMR-active nuclei, namely ¹H and ¹³C.[4][5] This spin-spin coupling, or J-coupling, propagates through chemical bonds and provides invaluable structural information. Understanding the magnitude of these couplings is the key to accurately interpreting the spectra of fluorinated compounds.

The key interactions expected in 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile are:

-

¹J CF: A very large coupling between the fluorine and the carbon it is directly attached to.

-

²J HF: A large geminal coupling between the fluorine and the proton on the same carbon.

-

²J CF: Coupling between fluorine and adjacent carbons (the carbonyl and nitrile carbons).

-

³J CF & ⁴J CF: Longer-range couplings between fluorine and the carbons of the furan ring.

-

³J HF & ⁴J HF: Longer-range couplings between fluorine and the protons of the furan ring.

These through-bond coupling interactions are visualized in the diagram below.

Section 3: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to show two distinct regions: the aliphatic methine proton and the aromatic furan protons. The presence of fluorine will add a layer of complexity to the splitting patterns of all signals.

3.1. Methine Proton (Hα) This proton is directly attached to the carbon bearing the fluorine atom. Its signal will be characterized by:

-

Chemical Shift (δ): Expected to be significantly downfield (estimated δ 5.5 - 6.5 ppm) due to the deshielding effects of the adjacent fluorine, carbonyl, and nitrile groups.

-

Multiplicity: A doublet, caused by the large geminal proton-fluorine coupling (²J HF). The typical range for this coupling is strong, around 40-60 Hz.[6][7]

3.2. Furan Ring Protons (H3', H4', H5') The furan protons will exhibit shifts characteristic of a 2-acylfuran, with further splitting from both proton-proton and proton-fluorine couplings.[8][9]

-

H5' : This proton, adjacent to the oxygen, is typically the most downfield of the furan protons (estimated δ 7.7 - 7.9 ppm). It will appear as a doublet of doublets (or a more complex multiplet) due to coupling with H4' (³J H5'H4' ≈ 3.5-4.0 Hz) and H3' (⁴J H5'H3' ≈ 0.5-1.0 Hz). Long-range coupling to the fluorine (⁴J HF) may also be observable.

-

H3' : This proton, adjacent to the carbonyl-bearing carbon, will also be downfield (estimated δ 7.3 - 7.5 ppm). It will appear as a doublet of doublets (or multiplet) due to coupling with H4' (³J H3'H4' ≈ 1.5-2.0 Hz) and potentially a long-range coupling to fluorine (⁴J HF).[10]

-

H4' : This proton is typically the most upfield of the three (estimated δ 6.6 - 6.8 ppm). It will appear as a doublet of doublets due to coupling to both H3' and H5'.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H5' | 7.7 - 7.9 | dd | ³J(H5',H4') ≈ 3.7, ⁴J(H5',H3') ≈ 0.8 |

| H3' | 7.3 - 7.5 | d (m) | ³J(H3',H4') ≈ 1.8, ⁴J(H3',F) likely small |

| H4' | 6.6 - 6.8 | dd | ³J(H5',H4') ≈ 3.7, ³J(H3',H4') ≈ 1.8 |

| Hα | 5.5 - 6.5 | d | ²J(H,F) ≈ 45-55 |

Section 4: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will be highly informative, with the multiplicity of each carbon signal dictated by its coupling to the fluorine atom. This C-F coupling is the most reliable tool for confirming the position of fluorine.[11][12]

-

Carbonyl Carbon (C=O): Expected in the typical ketonic carbonyl region (estimated δ 185-190 ppm). It will appear as a doublet due to two-bond coupling to fluorine (²J CF), typically in the range of 15-25 Hz.[6]

-

Methine Carbon (Cα): This carbon, directly bonded to fluorine, will show a characteristic large downfield shift (estimated δ 85-95 ppm). Its signal will be a prominent doublet due to the very large one-bond carbon-fluorine coupling (¹J CF), which is typically 180-280 Hz.[7][13] This signal is a definitive marker for the C-F bond.

-

Nitrile Carbon (C≡N): Expected around δ 113-116 ppm. It should appear as a doublet due to two-bond coupling to fluorine (²J CF), though this coupling may be smaller than that of the carbonyl carbon.

-

Furan Carbons (C2', C3', C4', C5'): These carbons will resonate in the aromatic region, with their assignments confirmed by C-F coupling patterns.[14]

-

C2' : The substituted carbon, will be downfield (estimated δ 150-155 ppm) and will show a ³J CF coupling (typically 5-10 Hz).[15]

-

C5' : Expected around δ 148-152 ppm.

-

C3' : Expected around δ 120-125 ppm. It will likely show a ⁴J CF coupling, which is often small (1-4 Hz).[15]

-

C4' : Expected around δ 112-115 ppm.

-

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (Hz) |

|---|---|---|---|

| C=O | 185 - 190 | d | ²J(C,F) ≈ 15-25 |

| C5' | 148 - 152 | s or d | ⁵J(C,F) likely unresolved |

| C2' | 150 - 155 | d | ³J(C,F) ≈ 5-10 |

| C3' | 120 - 125 | d | ⁴J(C,F) ≈ 1-4 |

| C≡N | 113 - 116 | d | ²J(C,F) ≈ 5-15 |

| C4' | 112 - 115 | s or d | ⁵J(C,F) likely unresolved |

| Cα | 85 - 95 | d | ¹J(C,F) ≈ 180-280 |

Section 5: A Validated Protocol for NMR Data Acquisition

Acquiring high-quality, interpretable data requires a systematic approach. The following protocol is designed to be a self-validating system, ensuring reliable data for structural confirmation.

Experimental Protocol:

-

Sample Preparation:

-

Causality: The choice of solvent is critical. Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[16] Tetramethylsilane (TMS) is added as the internal standard for referencing both ¹H and ¹³C spectra to 0 ppm.

-

Procedure: Accurately weigh 10-20 mg of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile into a clean vial. Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Causality: A standard 30-degree pulse experiment ('zg30') is sufficient for quantitative analysis. A relaxation delay (D1) of 1-2 seconds ensures that all protons have relaxed before the next pulse, allowing for accurate integration.

-

Procedure: Insert the sample into the spectrometer and perform standard locking and shimming procedures. Acquire a ¹H spectrum using a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio (S/N > 100:1).

-

-

¹³C NMR Acquisition:

-

Causality: ¹³C has a low natural abundance, requiring more scans. Proton decoupling is used to simplify the spectrum by removing C-H couplings, leaving only the C-F couplings. A longer relaxation delay (D1 ≥ 2s) is used because quaternary carbons and carbons in electron-poor environments can have long relaxation times. The signal for fluorinated carbons can be split into a wide multiplet, reducing its peak height and potentially burying it in the noise, justifying the need for a higher number of scans.[11][17]

-

Procedure: Using the same shim settings, acquire a proton-decoupled ¹³C spectrum. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good S/N for all carbon signals, especially the split signals.

-

-

Data Processing:

-

Causality: Proper processing is essential for extracting accurate information. Referencing is critical for comparing data to literature values. Accurate measurement of coupling constants is done by analyzing the peak positions within a multiplet.

-

Procedure: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[16] Analyze the spectra to determine chemical shifts, integrations (for ¹H), and coupling constants.

-

Section 6: Conclusion

The ¹H and ¹³C NMR spectra of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile are rich with structural information, primarily governed by the influence of the fluorine atom. The key diagnostic features are the large doublet in the ¹H spectrum corresponding to the methine proton (Hα) and, most definitively, the large doublet in the ¹³C spectrum for the carbon (Cα) directly attached to the fluorine, arising from the ¹J(C,F) coupling. The smaller two-, three-, and four-bond couplings provide further confirmation of the molecular framework. By following a systematic acquisition and interpretation protocol, NMR spectroscopy serves as a powerful and self-validating tool for the unambiguous structural confirmation of this and other novel fluorinated molecules, providing the analytical confidence required for research and development.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Coupling of Protons with Fluorine Page. ResearchGate. [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis. [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Center for Biotechnology Information. [Link]

-

Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

-

THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing. [Link]

-

Conformational and NMR study of some furan derivatives by DFT methods. ResearchGate. [Link]

-

Supporting Information Pd-Catalyzed Asymmetric Allylic Substitution Cascade via An Asymmetric Desymmetrization for the Synthesis of Bicyclic Dihydrofurans. The Royal Society of Chemistry. [Link]

-

FLUORINE COUPLING CONSTANTS. Unknown Source. [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. [Link]

-

Multinuclear NMR. Chemistry LibreTexts. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 2. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jeolusa.com [jeolusa.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. westmont.edu [westmont.edu]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. acdlabs.com [acdlabs.com]

Technical Guide: FT-IR Analysis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

[1]

Executive Summary

This technical guide provides a comprehensive framework for the vibrational characterization of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile (C₇H₄FNO₂).[1] As a specialized intermediate often implicated in the synthesis of antiviral pharmacophores and advanced agrochemicals, this molecule presents a unique spectroscopic challenge: the interplay between the electron-rich furan ring, the electron-withdrawing nitrile group, and the inductive perturbations of the alpha-fluorine atom.

This document moves beyond standard spectral libraries, offering a mechanistic interpretation of the infrared spectrum to enable precise structural validation and impurity profiling during drug development workflows.

Molecular Architecture & Vibrational Theory

To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into its constituent oscillators and understand the electronic environments affecting their force constants.

Structural Moieties

The molecule consists of four distinct vibrational domains:

-

Furan Ring: A heteroaromatic system providing conjugated

-electrons.[1] -

Carbonyl Group (C=O): Positioned at C3, conjugated with the furan ring.

-

Alpha-Fluorine: Positioned at C2, exerting a strong inductive effect (

).[1] -

Nitrile Group (C≡N): Positioned at C2, acting as a vibrational reporter for the alpha-carbon environment.

Electronic Push-Pull Effects (The "Blue Shift" Mechanism)

The carbonyl stretching frequency (

-

Conjugation (Red Shift): The furan oxygen lone pair donates electron density into the ring, which conjugates with the carbonyl

-system. This single-bond character lowers the frequency (typically to ~1660–1680 cm⁻¹).[1][2] -

Alpha-Fluorine Induction (Blue Shift): The highly electronegative fluorine atom at the

-position withdraws electron density through the

Theoretical Prediction: In 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile, the inductive effect of fluorine often dominates or neutralizes the conjugation effect, likely positioning the

Experimental Protocol

Sample Preparation

Given the polarity and potential for tautomerism, sample state consistency is paramount.

-

Solid State (Preferred for ID): Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1]

-

Solution State (For Tautomer Studies): Dissolve in anhydrous CHCl₃ or CCl₄ (0.1 M).

-

Why? Non-polar solvents minimize hydrogen bonding, allowing distinct observation of intramolecular H-bonded enol forms if present.

-

Instrument Parameters

-

Resolution: 2 cm⁻¹ (Critical to resolve closely spaced aromatic ring modes).

-

Scans: 64 scans (to improve Signal-to-Noise ratio for weak overtone bands).

-

Apodization: Boxcar or weak Norton-Beer (to preserve peak sharpness for the nitrile band).[1]

Spectral Analysis & Assignment

The following table synthesizes theoretical force-field predictions with empirical data from analogous alpha-fluoro-beta-carbonyl systems.

Table 1: Diagnostic Vibrational Bands[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Mechanistic Insight |

| Furan C-H | 3120 – 3160 | Weak | Characteristic of 5-membered heteroaromatics; higher than benzene C-H.[1] | |

| Nitrile (CN) | 2240 – 2260 | Medium | The | |

| Carbonyl (CO) | 1690 – 1715 | Strong | Key ID Peak. Elevated frequency due to | |

| Furan Ring | 1560 – 1580 | Med-Strong | Diagnostic doublet often observed for 2-substituted furans.[1] | |

| Furan Ring | 1460 – 1480 | Medium | Secondary confirmation of the heteroaromatic core. | |

| C-F Bond | 1050 – 1150 | Strong | Broad, complex band.[1] Often coupled with C-C skeletal modes.[1] Look for new bands appearing after fluorination.[1] | |

| Furan Ring | 740 – 760 | Strong | "Ring breathing" deformation; highly sensitive to substitution pattern (2-sub vs 3-sub).[1] |

Structural Validation Logic (Graphviz)[1]

The following diagram illustrates the logical decision tree for validating the structure of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile against its common precursors (non-fluorinated parent) and potential byproducts (enol tautomers).

Caption: Logical workflow for spectral discrimination between the fluorinated target, its precursor, and tautomeric forms.

Troubleshooting & Critical Quality Attributes (CQA)

Tautomerism (Keto vs. Enol)

While alpha-fluorination generally stabilizes the keto form (due to the high strength of the

-

Keto Form (Target): Dominant in solid state (ATR). Sharp C=O (~1700 cm⁻¹), Sharp CN (~2250 cm⁻¹).[1]

-

Enol Form (Impurity/Solvent effect): Broad OH stretch (3200-3500 cm⁻¹), loss of distinct C=O, appearance of C=C-OH band (~1640 cm⁻¹).[1]

-

Action: If enol bands appear in the solid state, dry the sample or recrystallize from a non-polar solvent.

Hydration of the Furan Ring

The furan ring is acid-sensitive and can open or hydrate under improper storage.

-

Indicator: Loss of the sharp "Ring Breathing" doublet at 1500-1600 cm⁻¹.

-

New Bands: Appearance of broad aliphatic C=O bands (saturated diketones) if the ring opens.

Residual Solvents

Common synthesis solvents (DCM, Ethyl Acetate) have strong overlapping bands.[1]

References

-

NIST Chemistry WebBook. Infrared Spectrum of Furan.[1] National Institute of Standards and Technology.[3] Available at: [Link][1]

-

SpectraBase. 2-Fluoro-3-formylphenylboronic acid (Analogous C-F/C=O spectral data). Wiley Science Solutions.[1] Available at: [Link][1]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table (Alpha-Halo Ketone Shifts). Available at: [Link]

-

UCLA Chemistry. Table of IR Absorptions (Nitrile and Carbonyl Ranges). Available at: [Link][1]

-

Frontiers in Bioengineering and Biotechnology. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (Fluorinated intermediate characterization). Available at: [Link][1][4][5]

Sources

- 1. 3-(Furan-3-yl)-3-oxopropanenitrile | C7H5NO2 | CID 13861124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Furan [webbook.nist.gov]

- 4. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]

- 5. ecommons.udayton.edu [ecommons.udayton.edu]

The Analytical Fingerprint: A Guide to the Mass Spectrometry of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile, a compound of interest for researchers, scientists, and professionals in drug development. By delving into the principles of ionization and fragmentation, this document serves as a practical resource for the structural elucidation and analytical characterization of this and structurally related molecules.

Introduction: Unveiling the Molecular Identity

2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile is a small molecule featuring a unique combination of a furan ring, an α-fluoroketone, and a nitrile group. This distinct assembly of functional groups presents both opportunities and challenges in its analytical characterization. Mass spectrometry (MS) stands as a powerful tool to determine its molecular weight and deduce its structure through the analysis of its fragmentation patterns.[1][2] This guide will navigate the critical aspects of MS analysis, from sample preparation and ionization to the intricate details of its fragmentation pathways.

Foundational Principles: Ionization and Fragmentation

Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions.[1] The initial and most critical step is the ionization of the analyte. The choice of ionization technique significantly influences the resulting mass spectrum, determining whether the molecular ion is preserved or if extensive fragmentation occurs.

Ionization Techniques: The selection of an appropriate ionization method is paramount for the successful analysis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile. Given its polar nature, several techniques are applicable:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules, ESI typically produces protonated molecules [M+H]+ or adducts with minimal fragmentation.[3][4][5] This is advantageous for accurately determining the molecular weight.

-

Atmospheric Pressure Chemical Ionization (APCI): Also a soft ionization method, APCI is suitable for less polar and semi-volatile compounds.[3][5] It often yields a prominent quasi-molecular ion [M+H]+.

-

Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons, leading to extensive and often complex fragmentation patterns.[4][5] While the molecular ion peak may be weak or absent, the fragment ions provide a detailed structural fingerprint of the molecule.[6][7]

For a comprehensive analysis, employing both a soft ionization technique like ESI to confirm the molecular weight and a hard ionization technique like EI to elucidate the structure is a robust strategy.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general procedure for the mass spectrometric analysis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile.

Sample Preparation

-

Solution Preparation: Dissolve a small amount (approximately 1 mg/mL) of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile in a high-purity solvent such as acetonitrile or methanol.[8]

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Mass Spectrometry Analysis (ESI-MS)

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.[8]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters:

-

Ionization Mode: Positive ion mode is typically preferred to generate [M+H]+ ions.

-

Capillary Voltage: Set to an appropriate value, typically between 3.5 and 4.5 kV.

-

Nebulizing Gas: Use nitrogen at a pressure suitable for stable spray formation.

-

Drying Gas: Employ nitrogen at a temperature and flow rate optimized to desolvate the ions effectively.

-

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500) to detect the molecular ion and any potential adducts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To gain structural insights, tandem mass spectrometry (MS/MS) is essential.[9] This involves selecting the molecular ion and subjecting it to fragmentation.

-

Precursor Ion Selection: Isolate the [M+H]+ ion of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Accelerate the selected ions and collide them with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy should be ramped to observe a range of fragment ions.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second stage of the mass spectrometer to generate the MS/MS spectrum.

Deciphering the Spectrum: Predicted Fragmentation Pathways

The fragmentation of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile is dictated by the relative stabilities of the resulting ions and neutral losses. The presence of the furan ring, the α-fluoroketone, and the nitrile group will each influence the fragmentation pattern.

Key Predicted Fragmentations:

-

Loss of CO: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule.

-

Furan Ring Fragmentation: The furan ring can undergo characteristic cleavages.

-

Cleavage adjacent to the carbonyl group (α-cleavage): This is a dominant fragmentation pathway for ketones, leading to the formation of stable acylium ions.[10][11]

-

Loss of HF: The presence of the fluorine atom may lead to the elimination of hydrogen fluoride.

-

Nitrile Group Fragmentation: The nitrile group can also influence the fragmentation cascade.

The following diagram illustrates the proposed major fragmentation pathways for the protonated molecule.

Caption: Proposed fragmentation pathways for protonated 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile.

Data Presentation: Summary of Expected Ions

The following table summarizes the expected m/z values for the molecular ion and key fragment ions of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile. The exact mass is calculated based on its molecular formula: C7H4FNO2.

| Ion | Proposed Structure | Calculated m/z |

| [M+H]+ | [C7H5FNO2]+ | 154.0304 |

| [M+H-CO]+ | [C6H5FNO]+ | 126.0355 |

| [M+H-HCN]+ | [C6H4FO2]+ | 127.0246 |

| [M+H-HF]+ | [C7H4NO2]+ | 134.0242 |

| [Furan-CO]+ | [C5H4O]+ | 80.0262 |

| [Furoyl cation] | [C5H3O2]+ | 95.0133 |

Conclusion: A Powerful Analytical Approach

The mass spectrometric analysis of 2-Fluoro-3-(furan-2-yl)-3-oxopropanenitrile, when approached systematically, provides a wealth of structural information. By combining soft ionization techniques for accurate mass determination with tandem mass spectrometry for detailed fragmentation analysis, researchers can confidently identify and characterize this molecule. The predicted fragmentation pathways and expected ion masses presented in this guide offer a solid foundation for interpreting experimental data and serve as a valuable resource for the broader scientific community engaged in the analysis of novel small molecules.

References

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Retrieved from [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. Retrieved from [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]

-

Ionization Modes - Mass Spectrometry & Proteomics Facility. (n.d.). University of Notre Dame. Retrieved from [Link]

-

Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. (n.d.). Proteomics & Metabolomics Core Facility. Retrieved from [Link]

-

A “Soft” and “Hard” Ionization Method for Comprehensive Studies of Molecules. (2018). ACS Publications. Retrieved from [Link]

-

Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. (n.d.). PMC. Retrieved from [Link]

-

Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]

-

Mass Spectrometry in Biological Research: An Easy Intro. (2024). Bitesize Bio. Retrieved from [Link]

-

Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT. (2023). YouTube. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). PMC. Retrieved from [Link]

-

Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

3-(furan-3-yl)-3-oxopropanenitrile. (n.d.). PubChem. Retrieved from [Link]

-

2-Propynenitrile, 3-fluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Calgary. Retrieved from [Link]

-

2-Fluoromethcathinone. (2013). SWGDrug. Retrieved from [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). Memorial University. Retrieved from [Link]

-

2-Fluoro-3-oxopropanoic Acid. (n.d.). PubChem. Retrieved from [Link]

-

3-(Furan-2-yl)-3-oxopropanal. (n.d.). PubChem. Retrieved from [Link]

-

2-Propenenitrile, 2,3,3-trifluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. acdlabs.com [acdlabs.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. fiveable.me [fiveable.me]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Biological Activity of Fluorinated Furan Compounds

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary: The Fluorine Effect on Furan Scaffolds

The furan ring is a classic heterocycle in natural products and medicinal chemistry, valued for its electron-rich character and hydrogen-bonding potential. However, its utility is often compromised by metabolic instability . The furan ring is a notorious "structural alert" in drug discovery; it is prone to rapid oxidation by Cytochrome P450 (specifically CYP2E1) into reactive enedials (e.g., cis-2-butene-1,4-dial), which form toxic adducts with proteins and DNA.[1]

Fluorination transforms this liability. Substituting hydrogen with fluorine (

-

Blocks Metabolic Soft Spots: Prevents ring-opening bioactivation.

-

Modulates Electronics: Lowers the

of adjacent functional groups. -

Enhances Lipophilicity: Increases membrane permeability without significant steric penalty.

Mechanistic Foundation: Metabolic Stability & Toxicity Mitigation

The Furan Dilemma vs. The Fluorinated Solution

To design safe furan-based drugs, one must understand the toxicity mechanism. Unsubstituted furans undergo enzymatic oxidation to form an epoxide intermediate, which rapidly rearranges into a reactive dialdehyde. This metabolite is an electrophile that alkylates cellular nucleophiles (glutathione, proteins), leading to hepatotoxicity.

The Fluorine Blockade:

Introducing a fluorine atom, particularly at the C2 or C5 positions (

Visualization: Metabolic Fate of Furan vs. 2-Fluorofuran

The following diagram illustrates the divergent metabolic pathways driven by fluorination.

Figure 1: Comparative metabolic pathways. Red path indicates the toxicity mechanism of unsubstituted furan. Green path shows the stability conferred by fluorination.

Therapeutic Applications & SAR Insights

Antimicrobial Agents (5-Trifluoromethylfurans)

The trifluoromethyl (

-

Target: Mycobacterium tuberculosis and Gram-positive bacteria.

-

Mechanism: The electron-withdrawing

group enhances the acidity of amide protons in furan-2-carboxamide derivatives, strengthening hydrogen bond interactions with target enzymes (e.g., InhA or GyrB). -

Data Insight:

-

Unsubstituted Furan Analog: MIC > 64

g/mL (Rapid degradation). -

5-Trifluoromethyl Furan Analog: MIC = 2-4

g/mL (Enhanced stability & permeation).

-

Kinase Inhibitors (Bioisosterism)

Fluorinated furans serve as bioisosteres for phenyl rings in kinase inhibitors.

-

Advantage: The oxygen lone pair in the furan ring can act as a hydrogen bond acceptor in the ATP-binding pocket. Fluorination fine-tunes this interaction by reducing the electron density on the oxygen, potentially improving selectivity between homologous kinases.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (

Reagents:

-

Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Test Compounds (10 mM DMSO stock).

-

Internal Standard (e.g., Propranolol).

Step-by-Step Methodology:

-

Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

-

Pre-incubation: Add 1

L of test compound (final conc. 1 -

Initiation: Add 100

L of NADPH regenerating system to start the reaction. -

Sampling: At time points

min, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Success Criteria:

-

Valid Assay: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show stability.

-

Fluorine Effect:[2][3][4][5] The fluorinated analog should exhibit a

-fold increase in

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive metabolites (enedials). If fluorination works, GSH adducts should be absent or significantly reduced.

-

Incubate compound with microsomes + NADPH + 5 mM Glutathione .

-

Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

-

Result Interpretation:

-

Parent Furan: High abundance of GSH-adduct peaks.

-

Fluorofuran: Absence of GSH adducts confirms metabolic blocking.

-

Data Presentation: Physicochemical Impact

The following table summarizes the shift in properties upon fluorinating a generic furan-2-carboxylic acid scaffold.

| Property | Furan-2-carboxylic acid | 5-Fluoro-furan-2-carboxylic acid | 5-Trifluoromethyl-furan-2-carboxylic acid | Impact on Drug Design |

| LogP (Lipophilicity) | 1.05 | 1.35 | 2.10 | Increased membrane permeability. |

| pKa (Acidic) | 3.15 | ~2.80 | ~2.40 | Stronger ionic interactions; reduced solubility at low pH. |

| Metabolic Stability | Low ( | Medium | High ( | Blocks C5-oxidation. |

| C-F Bond Energy | N/A | 116 kcal/mol | 116 kcal/mol | Resists enzymatic cleavage. |

Experimental Workflow Visualization

This diagram outlines the logical flow for validating a fluorinated furan hit, from synthesis to safety assessment.

Figure 2: Validation pipeline for fluorinated furan derivatives. Note the critical "GSH Trapping" gate to filter out toxic compounds.

References

-

Metabolic Stability Mechanisms

- Bhattarai, P., Trombley, T. A., & Altman, R. A. (2015). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

-

Furan Toxicity & Bioactiv

- Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

-

Fluorine in Drug Design (General)

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Antimicrobial Activity of Fluorin

- Fustero, S., et al. (2010). "Fluorine in Heterocyclic Chemistry: Recent Trends and Advances." Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhaled furan selectively damages club cells in lungs of A/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to the Mechanism of Action of α-Fluoro-β-Keto Nitriles

Abstract

α-Fluoro-β-keto nitriles represent a sophisticated class of enzyme inhibitors, engineered to leverage a potent and tunable covalent mechanism of action. The strategic incorporation of an α-fluorine atom, a β-carbonyl group, and a terminal nitrile creates a unique chemical scaffold with enhanced electrophilicity, primarily targeting nucleophilic residues in enzyme active sites. This guide provides a detailed exploration of the molecular interactions, reaction kinetics, and structural basis for the inhibitory activity of these compounds. We will dissect the role of each functional group, outline the experimental methodologies required for their characterization, and present a framework for their rational design in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of covalent inhibitors.

Introduction: The Rise of Precision Covalent Inhibitors

The nitrile, or cyano, group is a versatile functional group found in over 70 approved drugs, valued for its ability to modulate physicochemical properties and engage in a variety of interactions with biological targets.[1][2][3] While often used to form non-covalent polar or hydrogen bonding interactions, the inherent electrophilicity of the nitrile carbon makes it an attractive "warhead" for covalent inhibitors.[1][4][5]

The α-fluoro-β-keto nitrile scaffold refines this concept. By placing the nitrile adjacent to a ketone, the molecule mimics the tetrahedral transition state of substrate hydrolysis in many proteases, particularly cysteine and serine proteases.[6][7] The addition of an α-fluorine atom acts as a powerful electron-withdrawing group, further amplifying the electrophilic character of both the ketone and the nitrile.[8][9] This precise chemical architecture results in a highly reactive yet controllable inhibitor, capable of forming reversible covalent bonds with enzymatic targets. This guide delves into the core mechanism that makes this molecular design so effective.

The Core Mechanism: Covalent Thioimidate Formation

The primary mechanism of action for α-fluoro-β-keto nitriles is the formation of a covalent adduct with a nucleophilic amino acid residue within the target enzyme's active site. The most common target is the thiol group of a cysteine residue, a key component of the catalytic machinery in cysteine proteases.[1][4][10][11]

The Key Molecular Players:

-

The Nucleophile: The deprotonated thiolate anion (S⁻) of a catalytic cysteine residue is a potent nucleophile, primed for reaction. The microenvironment of the enzyme's active site, often involving a nearby histidine residue, facilitates this deprotonation.[10][11][12]

-

The Electrophilic "Warhead": The nitrile carbon is the ultimate electrophilic center. Its reactivity is significantly enhanced by two adjacent electron-withdrawing groups:

-

β-Keto Group: This group helps position the inhibitor in the active site through hydrogen bonding and other non-covalent interactions, mimicking the natural substrate.[6]

-

α-Fluoro Group: Fluorine's high electronegativity strongly pulls electron density away from the carbon backbone, increasing the partial positive charge on the nitrile carbon and making it more susceptible to nucleophilic attack.[8][9]

-

The Reaction Pathway:

The inhibition proceeds via a nucleophilic addition reaction:

-

Initial Binding (Non-covalent): The inhibitor first docks into the enzyme's active site, forming a non-covalent Michaelis-like complex (E•I). This binding is guided by interactions between the inhibitor's scaffold and the enzyme's binding pockets (subsites).

-

Nucleophilic Attack: The catalytic cysteine's thiolate anion attacks the electrophilic carbon of the nitrile group.

-

Covalent Adduct Formation: This attack forms a covalent, tetrahedral intermediate which rapidly resolves to a stable thioimidate adduct (E-I).[1][4]

This covalent bond effectively inactivates the enzyme. A critical feature of nitrile-based inhibitors is that this thioimidate linkage is often reversible.[1][4][6] This reversibility is a key advantage in drug design, as it can reduce the potential for off-target toxicity associated with permanent, irreversible inhibition, while still providing prolonged target engagement and therapeutic effect.[1][6]

Caption: Covalent inhibition pathway of an α-fluoro-β-keto nitrile with a cysteine protease.

Experimental Validation of the Mechanism

A multi-faceted experimental approach is required to fully characterize the mechanism of action. This involves kinetic analysis to define the potency and nature of the inhibition, biophysical methods to confirm covalent bond formation, and structural biology to visualize the interaction at an atomic level.

Enzyme Inhibition Kinetics

Enzyme assays are the first step in characterizing an inhibitor. They provide quantitative measures of potency (e.g., IC₅₀, Kᵢ) and can reveal the nature of the inhibition (e.g., reversible, irreversible, time-dependent).

Experimental Protocol: Cysteine Protease Inhibition Assay

-

Reagents & Setup:

-

Assay Buffer: e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 7.5.

-

Target Enzyme: Purified cysteine protease (e.g., Cathepsin K, SARS-CoV-2 Mpro).

-

Fluorogenic Substrate: A peptide substrate with a fluorescent reporter group that is quenched until cleaved by the enzyme.

-

Inhibitor: α-fluoro-β-keto nitrile dissolved in DMSO, prepared in a serial dilution.

-

96-well black assay plates.

-

-

Procedure:

-

Add 50 µL of assay buffer to each well.

-

Add 1 µL of inhibitor from the serial dilution to the appropriate wells (final DMSO concentration <1%).

-

Add 25 µL of the target enzyme solution (pre-diluted in assay buffer) to all wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence over time (kinetic read). The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Further kinetic studies, such as jump-dilution experiments, can be performed to confirm the reversibility of the inhibition.

-

Mass Spectrometry for Adduct Confirmation

Intact protein mass spectrometry is a direct method to confirm that the inhibitor forms a covalent bond with its target protein. The formation of an adduct will result in a predictable mass increase in the protein, equal to the molecular weight of the inhibitor.

Workflow: Intact Protein Mass Spectrometry

-

Incubation: Incubate the target protein with a molar excess (e.g., 5-10 fold) of the α-fluoro-β-keto nitrile inhibitor for a set period (e.g., 1-2 hours) at room temperature. A control sample with protein and vehicle (DMSO) is run in parallel.

-

Desalting: Remove excess, unbound inhibitor and buffer salts using a C4 ZipTip or other suitable desalting column.

-

Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS), typically using electrospray ionization (ESI).

-

Deconvolution: Deconvolute the resulting multi-charged ion series to determine the precise molecular weight of the protein in both the control and inhibitor-treated samples. A mass shift corresponding to the inhibitor's mass confirms covalent modification.

X-ray Crystallography for Structural Insights